

computational vs experimental relative rates for Alpine-Borane reductions

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Compound Focus: S-Alpine-Hydride

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Comparative Data: Computational vs. Experimental Relative Rates

The table below summarizes findings from a structure-reactivity study on variably substituted benzaldehydes, comparing Density Functional Theory (DFT) predictions with experimental measurements [1].

Substrate Substitution	Computational Relative Rate (Predicted)	Experimental Relative Rate (Measured)	Correlation Notes
4-CH ₃	Derived from $\Delta\Delta G^\ddagger$	Derived from competition reaction	Strong correlation ($R^2 = 0.94$) for most substrates [1]
4-C ₂ H ₅	Derived from $\Delta\Delta G^\ddagger$	Derived from competition reaction	
4-i-C ₃ H ₇	Derived from $\Delta\Delta G^\ddagger$	Derived from competition reaction	
4-t-C ₄ H ₉	Derived from $\Delta\Delta G^\ddagger$	Derived from competition reaction	

Substrate Substitution	Computational Relative Rate (Predicted)	Experimental Relative Rate (Measured)	Correlation Notes
2,3-(CH ₃) ₂	Derived from $\Delta\Delta G^\ddagger$	Derived from competition reaction	
2,4-(CH ₃) ₂	Derived from $\Delta\Delta G^\ddagger$	Derived from competition reaction	
2,5-(CH ₃) ₂	Derived from $\Delta\Delta G^\ddagger$	Derived from competition reaction	
2,6-(CH ₃) ₂	Derived from $\Delta\Delta G^\ddagger$	Significantly higher than predicted	Anomaly indicates a competing, non-selective side reaction [1]
3,4-(CH ₃) ₂	Data not fully available in sources	Data not fully available in sources	
2,4,6-(CH ₃) ₃	Derived from $\Delta\Delta G^\ddagger$	Significantly higher than predicted	Anomaly indicates a competing, non-selective side reaction [1]

Experimental Protocol for Relative Rate Determination

The experimental data in the comparison was obtained using a sophisticated NMR-based methodology designed for high accuracy [1].

- **Simultaneous Competition Reaction:** Eleven different alkyl-substituted benzaldehydes (as shown in the table above) were combined to compete for a limited amount of (R)-Alpine-Borane in a single reaction vessel [1].
- **Quantitative ¹³C NMR Analysis:**
 - **Pre-reaction:** The initial mixture of aldehydes was quantified using distinct methyl group resonances in the ¹³C NMR spectrum.
 - **Post-reaction:** The resulting mixture of benzyl alcohols was similarly quantified via their distinct methyl resonances.
 - **Calibration:** The NMR was performed with calibrated 90° pulse widths and relaxation delays ($\geq 5 \times T_1$ for the slowest-relaxing resonance) to ensure quantitative accuracy. This method was

chosen over HPLC due to its superior ability to resolve all eleven reactants and products [1].

- **Data Calculation:** Relative conversion rates for each substrate were calculated by comparing the relative amounts of alcohol product formed for each aldehyde consumed.

Computational Protocol for Relative Rate Prediction

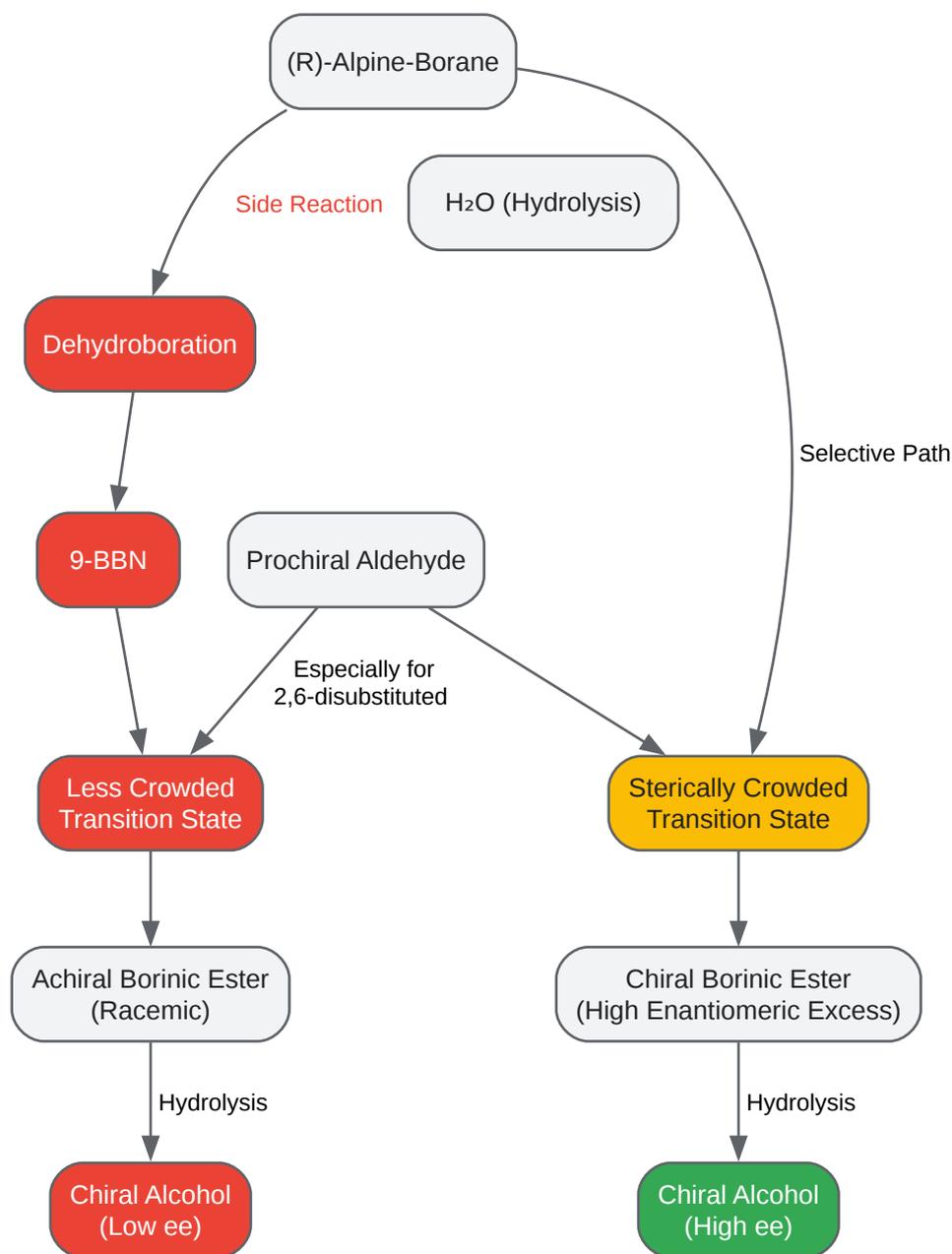
The computational rates were derived from first-principles calculations to establish a theoretical benchmark [1].

- **Method:** Density Functional Theory (DFT) calculations using the **B3LYP functional**. This method has been validated for such studies by previous comparisons of predicted and experimental kinetic isotope effects [1].
- **Procedure:**
 - **Geometry Optimization:** The ground-state structures of the reactant aldehydes and the transition state structures for the preferred *re* face attack of (R)-Alpine-Borane were optimized.
 - **Frequency Calculations:** Frequency calculations on the optimized structures were used to estimate the relative Gibbs free energies of activation ($\Delta\Delta G^\ddagger$).
- **Rate Calculation:** The relative rates of reaction for the different aldehydes were derived from the $\Delta\Delta G^\ddagger$ values using the Eyring equation from transition state theory [1].

Competing Reaction Pathways in Alpine-Borane Reduction

The comparison revealed that for most substrates, computational and experimental rates agree closely. However, a significant deviation was observed for **2,6-disubstituted benzaldehydes**, which reacted much faster than computed. This anomaly, coupled with a measured drop in enantioselectivity for these substrates, was attributed to a competing non-selective side reaction [1].

The following diagram illustrates the two competing pathways that explain the selectivity degradation:



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The core mechanism involves a six-membered, chair-like transition state where the sterically undemanding alkyne or small group is placed proximate to the pinanyl methyl group [2] [3].

Key Conclusions for Researchers

- **Computational Predictability:** B3LYP DFT calculations show excellent correlation ($R^2 = 0.94$) with experimental relative rates for most benzaldehydes, making them a reliable predictive tool for

substrate screening [1].

- **Key Exception: 2,6-Disubstituted benzaldehydes** are a notable exception due to steric effects that promote a dehydroboration side reaction, leading to inflated experimental rates and significantly lowered enantioselectivity via a competing non-selective pathway [1].
- **Experimental Validation:** The NMR-based competition experiment provides a highly sensitive and accurate method for measuring relative reactivity and enantiomeric excess, crucial for validating computational models and detecting anomalous reaction pathways [1].

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